5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the molecular formula C9H7BrFNO and a molecular weight of 244.06 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reaction mixture to around 100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one: This compound itself.
5-bromo-7-fluoro-3,4-dihydro-1(2H)-isoquinolinone: A closely related compound with similar structural features.
7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Another compound with a similar core structure but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the molecule enhances its reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
1352396-58-7 |
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Molecular Formula |
C9H7BrFNO |
Molecular Weight |
244.06 g/mol |
IUPAC Name |
5-bromo-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrFNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) |
InChI Key |
QKKMEDAVTVBEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)F)Br |
Purity |
0 |
Origin of Product |
United States |
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